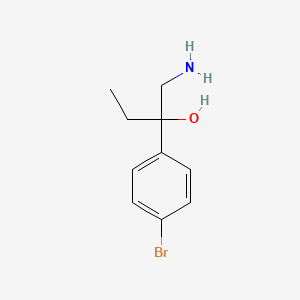

1-Amino-2-(4-bromophenyl)butan-2-ol

Description

1-Amino-2-(4-bromophenyl)butan-2-ol is a β-amino alcohol characterized by a four-carbon butan-2-ol backbone, an amino group at the C1 position, and a 4-bromophenyl substituent at the C2 position.

Properties

IUPAC Name |

1-amino-2-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-10(13,7-12)8-3-5-9(11)6-4-8/h3-6,13H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIAPFFSZYMARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Amino-2-(4-bromophenyl)butan-2-ol, with the chemical formula CHBrNO, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 244.13 g/mol

- CAS Number : 1181734-60-0

- Structural Characteristics : The compound features a bromophenyl group, which is known to influence its biological activity.

Biological Activity Overview

1-Amino-2-(4-bromophenyl)butan-2-ol has been studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the bromine atom is significant as it often enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing brominated phenyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of 4-bromophenyl compounds can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 1-Amino-2-(4-bromophenyl)butan-2-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promise in cancer research. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines.

The mechanism by which 1-amino-2-(4-bromophenyl)butan-2-ol exerts its anticancer effects appears to involve the modulation of cell cycle progression and apoptosis induction. For example, flow cytometry analyses indicated that treatment with the compound can lead to cell cycle arrest in the G2/M phase in breast cancer cells.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of 1-amino-2-(4-bromophenyl)butan-2-ol on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as cleaved caspase-3.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Backbones

a) 1-Amino-2-(4-bromophenyl)propan-2-ol

- Molecular Formula: C₉H₁₂BrNO

- Average Mass : 230.105 g/mol

- Key Differences : Shorter three-carbon propan-2-ol backbone vs. butan-2-ol in the target compound. This reduces steric bulk and may lower boiling points compared to longer-chain derivatives .

b) Bitertanol

- Molecular Formula : C₂₀H₂₃N₃O₂

- IUPAC Name : 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Key Differences: Incorporates a triazole ring and biphenyl ether group, enhancing fungicidal activity. The dimethyl and triazole substituents increase hydrophobicity and molecular weight (349.42 g/mol) compared to the simpler bromophenyl-amino alcohol structure .

c) 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol

- Molecular Formula: C₁₇H₁₃BrClNO

- Average Mass : 361.64 g/mol

- Key Differences: Naphthalene backbone with bromo and chlorophenyl groups.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound reduces electron density at the aromatic ring compared to 4-methoxyphenyl (electron-donating) derivatives, affecting reactivity in electrophilic substitutions .

- Salt Formation: Hydrochloride salts (e.g., 1-Amino-2-(4-methoxyphenyl)propan-2-ol HCl) improve aqueous solubility compared to free bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.